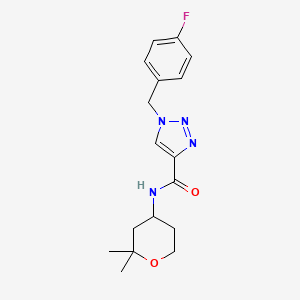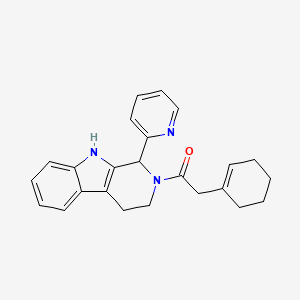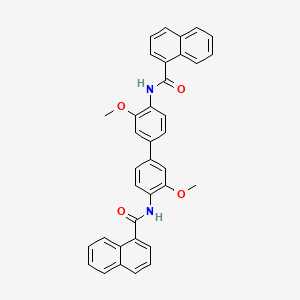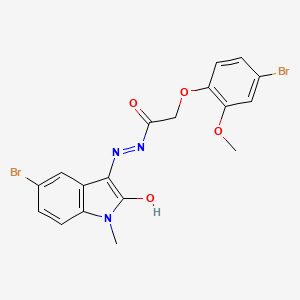![molecular formula C20H19N3O3 B6021390 N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)
N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and has a molecular weight of 402.47 g/mol. In
作用机制
The mechanism of action of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the inhibition of beta-secretase activity. This compound binds to the active site of the enzyme and prevents it from cleaving amyloid precursor protein (APP) into amyloid beta peptides. This, in turn, reduces the production of amyloid beta peptides and prevents their accumulation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly reduce the levels of amyloid beta peptides in the brain of Alzheimer's patients. This, in turn, can reduce the neuroinflammation and oxidative stress that are associated with the disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide is its high potency and selectivity for beta-secretase inhibition. This makes it a promising candidate for the development of Alzheimer's disease therapeutics. However, the main limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide. One direction is to develop more potent and selective beta-secretase inhibitors that can overcome the limitations of this compound. Another direction is to investigate the potential applications of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, more research is needed to understand the long-term safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis method for N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been described in the literature. The compound can be synthesized by reacting 2,3-dihydro-1H-inden-5-ylamine with 3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.
科学研究应用
N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, which is an enzyme that plays a key role in the production of amyloid beta peptides. Amyloid beta peptides are known to accumulate in the brain of Alzheimer's patients and are believed to be a major contributor to the development of the disease.
属性
IUPAC Name |
N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-4-3-5-15(8-13)11-23-19(9-14(2)22-23)21-20(24)16-6-7-17-18(10-16)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLYOBMHRHIBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)

![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)

![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)
![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)